Product packaging for 2,4-DI-T-Butyl-6-isopropylphenol(Cat. No.:CAS No. 22354-52-5)

2,4-DI-T-Butyl-6-isopropylphenol

Cat. No.: B3369001
CAS No.: 22354-52-5
M. Wt: 248.4 g/mol
InChI Key: PCEGJZYQXAYULP-UHFFFAOYSA-N
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Description

Contextual Significance of Sterically Hindered Phenols in Organic Chemistry

Sterically hindered phenols are a subclass of phenolic compounds where bulky alkyl groups are positioned adjacent (ortho) to the hydroxyl (-OH) group. This structural arrangement creates a crowded environment around the hydroxyl group, which is crucial to their primary function as antioxidants. vinatiorganics.comresearchgate.net The steric hindrance makes it difficult for the hydroxyl group to react with other molecules, allowing it to selectively target and neutralize free radicals, which are highly reactive species that can damage materials through oxidation. vinatiorganics.com

These compounds are of paramount importance in various industries. They are incorporated into plastics, synthetic fibers, elastomers, and adhesives to protect them from thermal and oxidative degradation. vinatiorganics.com In the food and beverage industry, they act as preservatives, preventing spoilage by inhibiting the oxidation of fats and oils. vinatiorganics.com Furthermore, sterically hindered phenols are utilized in cosmetics and personal care products to combat the damaging effects of free radicals on skin and hair. vinatiorganics.com Their ability to donate a phenolic hydrogen to free radicals, which then become resonance-stabilized and less reactive, is a key aspect of their antioxidant activity. nih.gov

The effectiveness of a hindered phenol (B47542) as an antioxidant is influenced by the size and position of its substituents. researchgate.net For instance, the efficiency of sterically hindered phenolic antioxidants in providing long-term thermal stability to polymers is greater with bulkier substituents in the 2 and 6 positions. specialchem.com Research has also explored the dual nature of some sterically hindered phenols, which can switch from being antioxidants to pro-oxidants, a property that is being investigated for potential therapeutic applications. mdpi.comnih.gov

Structural Characteristics and Nomenclature of 2,4-Di-tert-butyl-6-isopropylphenol

2,4-Di-tert-butyl-6-isopropylphenol is a specific example of a highly substituted, sterically hindered phenol. Its structure consists of a central phenol ring with the following substituents:

Two tert-butyl groups at positions 2 and 4.

An isopropyl group at position 6.

A hydroxyl group at position 1.

The systematic IUPAC name for this compound is 2,4-di-tert-butyl-6-(propan-2-yl)phenol . chemsrc.com The presence of the bulky tert-butyl groups at the ortho (position 2) and para (position 4) positions, along with the isopropyl group at the other ortho position (position 6), creates significant steric hindrance around the phenolic hydroxyl group.

Below is a table summarizing the key structural and chemical properties of 2,4-Di-tert-butyl-6-isopropylphenol.

PropertyValue
CAS Number 22354-52-5
Molecular Formula C₁₇H₂₈O
Molecular Weight 248.404 g/mol
Synonyms 2,4-ditert-butyl-6-propan-2-ylphenol, 2-Isopropyl-4,6-di-tert-butylphenol

Source: chemsrc.comchemicalbook.comparchem.com

Historical Overview of Alkylated Phenol Research

The study of phenols dates back to the late 18th century when they were first isolated in crude form. nih.gov Pure phenol was isolated in 1834, and its structure was determined in 1842. nih.gov The alkylation of phenols, the process of adding alkyl groups to the phenol ring, is a well-established chemical reaction. google.com This process is typically achieved through Friedel-Crafts alkylation using alkenes in the presence of an acid catalyst. wikipedia.org

The commercial importance of alkylated phenols, particularly those with long chains, grew with their use as precursors for detergents and as components in phenolic resins. wikipedia.org Research into the properties of alkylphenols revealed that ortho-alkylated phenols exhibit superior antioxidant properties compared to their para-alkylated counterparts. google.com This discovery spurred further investigation into sterically hindered phenols.

The synthesis of various substituted phenols has been a subject of extensive research. For instance, the preparation of 2,4,6-tri-tert-butylphenol (B181104) has been studied in detail since as early as 1890. wikipedia.org The development of different alkylation methods, such as using alcohols in the presence of a catalyst, has also been a focus of research. google.com Over the years, a wide range of alkylated phenols have been synthesized and their applications as antioxidants, stabilizers in polymers, and in other industrial processes have been explored. wikipedia.orgphantomplastics.comontosight.aivinatiorganics.com The ongoing research in this field continues to uncover new applications and improve the synthesis and efficacy of these important compounds. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28O B3369001 2,4-DI-T-Butyl-6-isopropylphenol CAS No. 22354-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-ditert-butyl-6-propan-2-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O/c1-11(2)13-9-12(16(3,4)5)10-14(15(13)18)17(6,7)8/h9-11,18H,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEGJZYQXAYULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634186
Record name 2,4-Di-tert-butyl-6-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22354-52-5
Record name 2,4-Di-tert-butyl-6-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Advanced Reaction Chemistry of 2,4 Di T Butyl 6 Isopropylphenol

Synthetic Methodologies for Substituted Phenols

The synthesis of substituted phenols, such as 2,4-di-t-butyl-6-isopropylphenol, relies on a range of organic reactions designed to introduce alkyl groups onto the phenolic ring with control over the position of substitution (regioselectivity).

Catalytic Alkylation Reactions of Phenolic Substrates

Catalytic alkylation is a cornerstone of industrial organic synthesis, enabling the direct formation of carbon-carbon bonds between a phenol (B47542) and an alkylating agent. slchemtech.com This process is crucial for producing a wide array of alkylated phenols.

The Friedel-Crafts alkylation is a classic and widely employed method for the alkylation of aromatic compounds, including phenols. slchemtech.com The reaction typically involves an alkyl halide, an alkene, or an alcohol as the alkylating agent and a Lewis acid or Brønsted acid catalyst. slchemtech.comjk-sci.com The mechanism proceeds through the formation of a carbocation electrophile, which then attacks the electron-rich phenol ring. jk-sci.com

However, traditional Friedel-Crafts alkylation of phenols can be challenging. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst, deactivating it and hindering the reaction. echemi.comstackexchange.com Furthermore, the reaction can suffer from a lack of selectivity, leading to mixtures of ortho, para, and polyalkylated products. slchemtech.com To overcome these limitations, various modifications and alternative catalysts have been developed. For instance, using an excess of the aromatic reactant can help minimize polyalkylation. jk-sci.com

Recent advancements have focused on developing more selective and efficient catalytic systems. For example, a combination of catalytic ZnCl2 and camphorsulfonic acid (CSA) has been shown to favor ortho-selectivity in the Friedel-Crafts alkylation of phenols with unactivated secondary alcohols. chemrxiv.org

Both homogeneous and heterogeneous catalysts are utilized in phenol alkylation.

Homogeneous Catalysis: These catalysts are soluble in the reaction medium, leading to high activity and selectivity under mild conditions. nih.govacs.org Examples include aluminum phenoxide, which is highly selective for ortho-alkylation, and various Brønsted acids like sulfuric acid and perchloric acid. nih.govwikipedia.org Ionic liquids have also emerged as effective and recyclable homogeneous catalysts for phenol alkylation. nih.govacs.org A study utilizing 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) as a catalyst for the alkylation of phenol with tert-butyl alcohol demonstrated the spontaneous nature of the reaction. acs.org

Heterogeneous Catalysis: These catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This facilitates easy separation and recycling of the catalyst, making the process more environmentally friendly. whiterose.ac.uk Solid acid catalysts like zeolites, clays (B1170129), and cation-exchange resins (e.g., Amberlyst-15) are commonly used. acs.orgwikipedia.orgresearchgate.net The pore structure and acidity of these materials can influence the regioselectivity of the alkylation. For instance, large-pore zeolites like β and USY have shown higher catalytic activity in the tert-butylation of phenol compared to those with monodimensional pore systems. nih.gov Silica (B1680970) gel supported aluminium phenolate (B1203915) has also been developed as a catalyst that exhibits ortho-selectivity for the initial tert-butylation of phenol. whiterose.ac.uk

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Aluminum phenoxide, Sulfuric acid, Perchloric acid, Ionic liquids nih.govacs.orgwikipedia.orgHigh activity and selectivity, mild reaction conditions nih.govacs.orgDifficult to separate from the reaction mixture, potential for corrosion and environmental concerns nih.govwhiterose.ac.uk
Heterogeneous Zeolites, Clays, Cation-exchange resins (Amberlyst-15), Supported metal catalysts whiterose.ac.ukacs.orgwikipedia.orgresearchgate.netEasy separation and recycling, environmentally friendly whiterose.ac.ukCan have lower activity compared to homogeneous catalysts, potential for pore blockage nih.gov

Regioselective Functionalization Strategies

Achieving regioselectivity—the preferential reaction at a specific position on the phenol ring—is a primary goal in the synthesis of specifically substituted phenols. nih.govnih.gov The inherent electronic properties of the hydroxyl group direct incoming electrophiles primarily to the ortho and para positions. nsf.gov However, controlling the ratio of these isomers and achieving substitution at the meta position requires specific strategies.

Recent research has focused on developing catalytic systems that can override the innate directing effects of the hydroxyl group. For instance, Lewis basic selenoether catalysts have been shown to achieve highly efficient ortho-selective chlorination of phenols. nsf.gov Similarly, borane-catalyzed hydroarylation can achieve ortho-allylic alkylation of phenols. rsc.org The choice of catalyst and reaction conditions plays a pivotal role in determining the regiochemical outcome. chemrxiv.orgrsc.org

Utilization of Precursor Compounds in Multi-step Synthesis

Multi-step synthesis provides a powerful route to complex substituted phenols by starting with a simpler, readily available precursor and sequentially introducing the desired functional groups. This approach allows for greater control over the final structure.

A common strategy for synthesizing this compound likely involves the derivatization of a more accessible precursor like 2,6-di-tert-butylphenol (B90309). This compound is produced industrially by the ortho-selective alkylation of phenol with isobutene, catalyzed by aluminum phenoxide. wikipedia.org

Starting with 2,6-di-tert-butylphenol, the remaining vacant para position can be targeted for the introduction of the isopropyl group. This can be achieved through a Friedel-Crafts alkylation reaction using an isopropylating agent such as isopropanol (B130326) or propene in the presence of an appropriate acid catalyst. The bulky tert-butyl groups at the ortho positions would sterically hinder reaction at those sites, favoring alkylation at the less hindered para position.

Furthermore, 2,6-di-tert-butylphenol itself is a precursor to a variety of other important compounds, including antioxidants and pharmaceuticals, through various derivatization reactions such as nitrosation, reduction, and reaction with formaldehyde (B43269) and dimethylamine. google.comgoogle.com For instance, it can be converted to N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine, which can then be hydrogenated to yield 2,6-di-tert-butyl-4-methylphenol. google.com

Introduction of Isopropyl Functionality

The synthesis of this compound typically begins with the precursor 2,4-di-t-butylphenol. The introduction of the final isopropyl group at the ortho-position (position 6) is accomplished through a Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution involves the reaction of 2,4-di-t-butylphenol with an isopropylating agent in the presence of an acid catalyst.

Common isopropylating agents include isopropanol, 2-chloropropane, or propene. The choice of catalyst is crucial for directing the substitution to the desired position and achieving high yields. Strong Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are often employed. berkeley.educerritos.edu Alternatively, solid acid catalysts like zeolites or acid-treated clays can be utilized, offering advantages in terms of easier separation and recyclability. acs.orggoogle.com

The reaction mechanism commences with the formation of an isopropyl carbocation (or a polarized complex) from the isopropylating agent, facilitated by the Lewis acid catalyst. The electron-rich aromatic ring of 2,4-di-t-butylphenol, activated by the hydroxyl group, then attacks the electrophilic isopropyl species. The existing bulky tert-butyl groups at positions 2 and 4 sterically hinder attack at adjacent positions, directing the incoming isopropyl group to the vacant ortho-position (position 6). A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product, this compound.

Analogous alkylation reactions on similar phenolic substrates provide insight into typical reaction conditions. For instance, the alkylation of 2,4-dimethylphenol (B51704) with isobutylene (B52900) using p-toluenesulfonic acid as a catalyst proceeds at reflux temperatures. chemicalbook.com The synthesis of 2,6-di-t-butyl-4-isopropylphenol from 2,6-di-t-butylphenol also proceeds via a similar alkylation pathway. acs.org

Table 1: Representative Conditions for Friedel-Crafts Alkylation of Phenols

Phenolic Substrate Alkylating Agent Catalyst Solvent Typical Conditions Ref.
Phenol Isobutylene Sulfuric Acid Methyl tert-butyl ether Not specified wikipedia.org
2,4-dimethylphenol Isobutylene p-toluenesulfonic acid Toluene Reflux, 14 hours chemicalbook.com
Biphenyl tert-butyl-chloride Aluminum chloride Dichloromethane Not specified berkeley.edu

This table presents illustrative examples of Friedel-Crafts alkylation on phenolic and aromatic compounds to demonstrate general reaction parameters.

Mechanistic Studies of Chemical Transformations

The reactivity of this compound is dominated by the chemistry of its phenolic hydroxyl group and the influence of the sterically demanding alkyl substituents. These features lead to a rich and complex array of chemical transformations, particularly in oxidation reactions.

Oxidation Pathways and Phenoxy Radical Formation

The oxidation of sterically hindered phenols like this compound is a well-studied area, primarily due to their application as antioxidants. The initial and most critical step in the oxidation process is the abstraction of the hydrogen atom from the phenolic hydroxyl group, which results in the formation of a stable phenoxy radical. researchgate.net

The stability of this radical is a direct consequence of two key factors:

Steric Shielding: The bulky tert-butyl and isopropyl groups surrounding the oxygen atom physically obstruct dimerization and other reactions that would typically lead to the rapid decomposition of the radical.

Resonance Delocalization: The unpaired electron on the oxygen atom is delocalized over the aromatic ring, further contributing to its stability.

Various oxidizing agents can effect this transformation, including chemical reagents like potassium ferricyanide (B76249), lead dioxide, or even molecular oxygen under certain conditions. acs.orgwikipedia.org The formation of the 2,4,6-tri-tert-butylphenoxy radical, a close analog, is characterized by an intense blue color. wikipedia.orgrsc.org

Electrochemical Oxidation Mechanisms

Electrochemical methods provide a clean and controlled way to study the oxidation of phenols. rsc.org The electrochemical oxidation of this compound involves the transfer of an electron from the phenol to an anode, typically followed by the loss of a proton to form the corresponding phenoxy radical. The oxidation potential is influenced by factors such as the pH of the solution and the nature of the electrode material. semopenalex.orguc.pt

Studies on structurally similar compounds, such as 2,6-di-t-butyl-4-isopropylphenol, have been conducted to elucidate these mechanisms. capes.gov.br The process is generally a one-electron oxidation, and due to the stability of the resulting phenoxy radical, it can often be observed and characterized using techniques like cyclic voltammetry. The electrochemical behavior of phenols is pH-dependent, with the oxidation becoming easier at higher pH values due to the deprotonation of the phenolic hydroxyl group to form the more easily oxidized phenolate anion. uc.pt In some cases, the electrochemical process can lead to the deposition of oligomeric films on the anode surface, a phenomenon known as anode fouling. semopenalex.org

Radical Scavenging Processes at the Molecular Level

The primary role of hindered phenols as antioxidants is rooted in their ability to function as radical scavengers. mdpi.comnih.govnih.gov This process is critical in inhibiting autoxidation chain reactions in various materials, such as plastics and fuels. The mechanism involves the donation of the phenolic hydrogen atom to a reactive radical species (R•), such as a peroxy radical (ROO•), thereby neutralizing the reactive radical and terminating the oxidation chain.

The key reaction is as follows: ArOH + R• → ArO• + RH

Here, ArOH represents the hindered phenol, and ArO• is the relatively stable and unreactive phenoxy radical that is formed. The effectiveness of a hindered phenol as a radical scavenger is determined by the bond dissociation energy (BDE) of the O-H bond. A lower BDE facilitates the hydrogen atom transfer to the radical. The resulting phenoxy radical is too stable to propagate the radical chain, effectively breaking the cycle of degradation. mdpi.com This radical scavenging activity is a fundamental property of compounds like this compound.

Reactions Involving Quinone Methides and Cyclohexadienone Intermediates

The stable phenoxy radical formed from the oxidation of this compound can undergo further reactions. When the substituent at the para-position has a hydrogen atom on the alpha-carbon, as is the case with the isopropyl group, a common subsequent reaction is the formation of a quinone methide. acs.org

This transformation involves the abstraction of a hydrogen atom from the isopropyl group at the para-position of the phenoxy radical, leading to a conjugated cyclohexadienone structure. These quinone methides are electrophilic and can react with various nucleophiles. nih.gov

For example, the oxidation of 2,6-di-t-butyl-4-isopropylphenol with alkaline ferricyanide or lead dioxide initially produces a blue phenoxy radical, which then transforms into a stable quinone methide. acs.org These intermediates are often colored and can be isolated.

In a related context, the oxidation of 2,4,6-tri-tert-butylphenol (B181104) can lead to the formation of 4-substituted-2,5-cyclohexadienones. wikipedia.orgresearchgate.net These cyclohexadienone intermediates are also key players in the subsequent chemistry of hindered phenols, capable of undergoing rearrangements and reactions with nucleophiles.

Table 2: Products from the Oxidation of Hindered Phenols

Starting Phenol Oxidizing Agent Key Intermediate/Product Ref.
2,6-di-t-butyl-4-isopropylphenol Alkaline Ferricyanide 2,6-di-t-butyl-4-isopropenylquinonemethide acs.org
2,4,6-tri-tert-butylphenol Potassium Ferricyanide 2,4,6-tri-tert-butylphenoxy radical wikipedia.org
2,4,6-tri-tert-butylphenol O₂ (in the presence of the phenoxy radical) Bis(cyclohexadienone) peroxide acs.orgwikipedia.org

This table provides examples of products derived from the oxidation of phenols structurally related to this compound.

Substitution and Addition Reactions at Aromatic Ring Positions

The phenoxy radical and its subsequent intermediates, such as quinone methides and cyclohexadienones, are susceptible to substitution and addition reactions. The delocalization of the radical electron density to the ortho and para positions of the aromatic ring makes these sites reactive towards other radical species.

A notable example is the reaction of the 2,4,6-tri-tert-butylphenoxy radical with molecular oxygen, which exists as a diradical in its ground state. This reaction leads to the formation of a peroxide where two phenoxy radicals are linked through a peroxide bridge at their para-positions, forming a bis-cyclohexadienone peroxide. acs.orgwikipedia.org

Furthermore, the electrophilic quinone methide intermediates can undergo addition reactions with nucleophiles. For instance, alcohols can add to the exocyclic double bond of quinone methides to form p-alkoxy substituted phenols. acs.org Similarly, the cyclohexadienone derivatives formed from the oxidation of 2,4,6-tri-tert-butylphenol can react with nucleophiles like phenols, alcohols, and thiols at the 4-position, often with the subsequent elimination of a tert-butyl group to re-aromatize the ring. wikipedia.org These reactions highlight the versatile reactivity of the intermediates derived from the oxidation of sterically hindered phenols.

Hydroxyl Group Reactivity and Derivatization

Following a comprehensive review of available scientific literature, no specific experimental data or detailed research findings on the hydroxyl group reactivity and derivatization of this compound could be located. The field of sterically hindered phenols is well-documented; however, studies tend to focus on more commercially common derivatives.

The reactivity of the hydroxyl group in substituted phenols is significantly influenced by the nature and position of the substituents on the aromatic ring. In the case of this compound, the hydroxyl group is flanked by a bulky tert-butyl group at the 2-position and an isopropyl group at the 6-position. This steric congestion is a critical factor that would govern the accessibility and reactivity of the hydroxyl moiety in derivatization reactions such as etherification and esterification.

While general principles of phenol reactivity are well-established, the unique substitution pattern of this compound prevents direct and accurate extrapolation from data on related compounds like 2,4-di-t-butylphenol or 2,6-di-t-butylphenol. Scientific accuracy demands specific studies on the target compound to detail its reaction kinetics, optimal conditions, and product yields for various derivatization pathways.

As such, without dedicated research on this compound, a scientifically rigorous account of its hydroxyl group reactivity and the creation of corresponding data tables is not possible.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule like 2,4-di-tert-butyl-6-isopropylphenol. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete and unambiguous assignment of all proton and carbon atoms can be achieved.

¹H NMR Spectral Analysis of Alkyl Proton Environments

The ¹H NMR spectrum would provide distinct signals for each unique proton environment in the molecule. The expected signals would be:

Aromatic Protons: Two distinct signals would appear in the aromatic region (typically δ 6.5-8.0 ppm). These protons, being on the same ring, would show coupling to each other, resulting in two doublets.

Hydroxyl Proton (-OH): A singlet is expected for the phenolic proton. Its chemical shift can vary over a wide range (δ 4-8 ppm) and is concentration-dependent. The presence of bulky ortho substituents may cause this peak to be sharper than in less hindered phenols.

Isopropyl Group: This group would produce two distinct signals. A septet (or multiplet) would correspond to the single methine (-CH) proton, and a doublet would correspond to the six equivalent methyl (-CH₃) protons. The integration of these signals would be in a 1:6 ratio.

Tert-Butyl Groups: The two tert-butyl groups are in different chemical environments (one ortho, one para to the hydroxyl group). Therefore, they would be expected to produce two separate sharp singlets, each integrating to nine protons.

Table 1: Predicted ¹H NMR Data for 2,4-DI-T-Butyl-6-isopropylphenol

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity Integration
Hydroxyl (-OH)Variable (e.g., 4.5-5.5)Singlet (s)1H
Aromatic (C3-H)~7.3Doublet (d)1H
Aromatic (C5-H)~7.0Doublet (d)1H
Isopropyl (-CH)~3.2Septet (sept)1H
Isopropyl (-CH₃)₂~1.25Doublet (d)6H
C4-tert-Butyl~1.3Singlet (s)9H
C2-tert-Butyl~1.4Singlet (s)9H

¹³C NMR Chemical Shift and Connectivity Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: Six signals are expected for the aromatic ring carbons. The carbon attached to the hydroxyl group (C1) would be found significantly downfield (e.g., δ 150-160 ppm). The carbons bearing the alkyl substituents (C2, C4, C6) would also be downfield, while the carbons bearing protons (C3, C5) would be found at relatively higher field positions for aromatic carbons.

Alkyl Carbons: Signals for the isopropyl group (one methine, one methyl) and the two tert-butyl groups (two quaternary, two methyl) would be observed in the aliphatic region (typically δ 10-40 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Expected Chemical Shift (ppm)
C1 (C-OH)153
C2 (C-tBu)136
C3 (C-H)124
C4 (C-tBu)142
C5 (C-H)123
C6 (C-iPr)138
C4-tert-Butyl (quaternary)35
C4-tert-Butyl (methyl)31.5
C2-tert-Butyl (quaternary)34
C2-tert-Butyl (methyl)30
Isopropyl (methine)27
Isopropyl (methyl)23

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the two aromatic protons and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals for the aromatic, isopropyl, and tert-butyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.

Identification of Characteristic Functional Group Stretches

The IR spectrum of 2,4-di-tert-butyl-6-isopropylphenol would be dominated by absorptions corresponding to its key functional groups.

O-H Stretch: A prominent band corresponding to the hydroxyl group's stretching vibration would be observed. Its position and shape provide key information.

C-H Stretches: In the region of 2850-3000 cm⁻¹, a complex set of bands would appear due to the stretching vibrations of the numerous aliphatic C-H bonds in the tert-butyl and isopropyl groups. Aromatic C-H stretches would be seen as weaker bands just above 3000 cm⁻¹.

C=C Aromatic Stretches: The stretching of the carbon-carbon double bonds within the benzene (B151609) ring typically gives rise to a series of sharp absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching of the phenolic carbon-oxygen bond would result in a strong band, typically around 1200 cm⁻¹.

Table 3: Predicted Characteristic IR/Raman Peaks for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Intensity
O-H Stretch (Intramolecular H-bond)~3600 - 3650IRSharp, Medium
Aromatic C-H Stretch3000 - 3100IR/RamanWeak-Medium
Aliphatic C-H Stretch2850 - 2970IR/RamanStrong
Aromatic C=C Stretch1450 - 1600IR/RamanMedium-Strong
C-O Stretch~1200IRStrong

Insights into Intramolecular Interactions

The bulky alkyl groups in the ortho positions (2- and 6-) to the hydroxyl group create significant steric hindrance. This environment favors the formation of an intramolecular hydrogen bond between the hydroxyl proton and the pi-electron cloud of the aromatic ring or one of the ortho substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. Through various ionization and analysis methods, detailed information about its mass, elemental composition, and degradation pathways can be obtained.

Electron Ionization (EI-MS)

Under Electron Ionization-Mass Spectrometry (EI-MS), this compound undergoes characteristic fragmentation. The molecule, with a molecular weight of 248.42 g/mol , typically exhibits a prominent molecular ion peak [M]+•. The fragmentation pattern is dominated by the loss of alkyl groups, particularly methyl and isopropyl radicals, which is a common feature for sterically hindered phenols. The most abundant fragment ion is often observed at m/z 233, corresponding to the loss of a methyl group ([M-15]+). Another significant peak appears at m/z 205, resulting from the loss of an isopropyl group ([M-43]+). This pattern of fragmentation provides a clear fingerprint for the identification of the compound.

Table 1: Characteristic EI-MS Fragmentation of this compound

m/z (Daltons)Proposed FragmentDescription
248[C₁₇H₂₈O]+•Molecular Ion
233[C₁₆H₂₅O]+Loss of a methyl radical (-CH₃)
205[C₁₄H₂₁O]+Loss of an isopropyl radical (-C₃H₇)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of this compound, allowing for the determination of its elemental formula with high confidence. The precise mass measurement distinguishes it from other compounds with the same nominal mass but different elemental compositions. For this compound (C₁₇H₂₈O), the calculated exact mass is 248.214015 Da. HRMS analysis would yield a measured mass very close to this theoretical value, confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Elucidating Degradation Products

Tandem Mass Spectrometry (MS/MS) is a powerful tool for studying the structural details and degradation pathways of this compound. This technique involves the selection of a precursor ion (such as the molecular ion or a primary fragment) and subjecting it to collision-induced dissociation (CID) to generate product ions. This process helps in identifying the structure of degradation products formed under various conditions, such as environmental or industrial processes. For instance, in studies of its oxidative degradation, MS/MS can be used to identify and confirm the structures of various quinone-like and other oxidized species that may form.

Studies on similar phenolic compounds have shown that degradation can occur through processes like hydroxylation of the aromatic ring or oxidation of the alkyl substituents. MS/MS analysis of the resulting metabolites would reveal characteristic fragmentation patterns, allowing for their unambiguous identification. For example, the degradation of related compounds like 2,4-di-tert-butylphenol (B135424) has been shown to produce intermediates such as tert-butylphenols and hydroquinone. semanticscholar.org

Table 2: Potential Degradation Products of Hindered Phenols Identified by MS Techniques

Precursor CompoundPotential Degradation ProductAnalytical Technique
2,4-di-tert-butylphenoltert-butylphenolsGC-MS semanticscholar.org
2,4-di-tert-butylphenolhydroquinoneGC-MS semanticscholar.org
Tris(2,4-di-tert-butylphenyl)phosphite2,4-di-tert-butylphenolGC/MS researchgate.net
Tris(2,4-di-tert-butylphenyl)phosphite2,6-di-tert-butyl-1,4-benzoquinoneGC/MS researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy is employed to investigate the electronic transitions within this compound, providing insights into its chromophoric system.

Analysis of Electronic Transitions in the Aromatic Chromophore

The UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) or cyclohexane (B81311) is characterized by absorption bands in the ultraviolet region, arising from π → π* transitions within the substituted benzene ring. Typically, substituted phenols exhibit two main absorption bands. For this compound, a strong absorption band is expected around 200-220 nm, and a weaker, broader band is anticipated around 270-280 nm. The exact position and intensity of these bands can be influenced by the solvent polarity and the specific arrangement of the alkyl substituents on the phenolic ring.

Table 3: Typical UV-Vis Absorption Maxima for Substituted Phenols

Compound Classλmax (nm)Transition Type
Substituted Phenols~210-220π → π
Substituted Phenols~270-280π → π

Spectroelectrochemical Applications

Spectroelectrochemistry combines electrochemical methods with UV-Vis spectroscopy to monitor changes in the electronic structure of a molecule as it undergoes oxidation or reduction. For this compound, this technique is particularly useful for studying its antioxidant behavior.

Upon electrochemical oxidation, this compound can form a stable phenoxyl radical. This transformation is accompanied by significant changes in the UV-Vis spectrum. The initial absorption bands of the neutral phenol (B47542) decrease in intensity, while new, characteristic absorption bands corresponding to the phenoxyl radical appear, often in the visible region (around 400 nm). By monitoring these spectral changes as a function of the applied potential, detailed information about the oxidation mechanism, the stability of the radical intermediate, and the kinetics of the process can be obtained.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is an indispensable tool for the analysis of sterically hindered phenols. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed for both qualitative and quantitative analysis. The choice of method depends on the sample matrix, the required sensitivity, and the volatility of the compound.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of less volatile or thermally sensitive phenolic compounds. For hindered phenols like 2,4-di-tert-butyl-6-isopropylphenol, reversed-phase HPLC (RP-HPLC) is the most common approach.

Detailed research has led to the development of effective RP-HPLC methods for closely related compounds such as 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol (B90309). sielc.comsielc.com These methods can be adapted for the analysis of 2,4-di-tert-butyl-6-isopropylphenol due to their structural similarities. The separation is typically achieved using a non-polar stationary phase (like C18) and a polar mobile phase. sielc.comsielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid or formic acid to ensure the phenol is in its protonated state, leading to better peak shape and retention. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection, which provides higher selectivity and structural information. sielc.comsielc.com

The development of a successful HPLC method involves optimizing several parameters to achieve adequate separation from impurities or other components in a mixture.

Key HPLC Method Parameters:

Column: The choice of column is critical. A C18 column is standard for reversed-phase separation of phenolic compounds. nih.gov

Mobile Phase: The composition of the mobile phase (e.g., the ratio of acetonitrile to water) is adjusted to control the retention time and resolution of the analyte. sielc.comsielc.com Gradient elution, where the mobile phase composition is changed during the run, is often used for complex samples containing multiple phenols.

Detector: A UV-Vis Diode Array Detector (DAD) is commonly used for the identification and quantification of phenolic compounds. nih.gov For more selective and sensitive analysis, HPLC can be coupled with a mass spectrometer (LC-MS).

Table 1: Example of HPLC Method Parameters for Analysis of Related Hindered Phenols

ParameterConditionSource
Technique Reversed-Phase HPLC (RP-HPLC) sielc.comsielc.com
Column Newcrom R1 or C18, 5 µm sielc.comsielc.com
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid sielc.comsielc.com
Detection UV-Vis or Mass Spectrometry (MS) sielc.comsielc.com
Application Purity testing, impurity isolation, pharmacokinetic studies sielc.comsielc.com

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds, including many hindered phenols. nih.gov Due to its high resolution and sensitivity, GC is well-suited for separating complex mixtures of isomers and quantifying trace levels of analytes. chula.ac.th

Methodologies have been developed for the simultaneous determination of various alkylated phenols, such as 2,4-di-tert-butylphenol (2,4-DTBP) and 2,6-di-tert-butylphenol (2,6-DTBP), in diverse samples. nih.gov These methods often involve an initial extraction step, such as steam distillation or solid-phase microextraction (SPME), followed by GC-MS analysis. nih.gov The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target compounds. nih.gov

For complex mixtures of phenolic isomers, which can be difficult to separate on standard GC columns, specialized stationary phases like derivatized cyclodextrins can be employed to improve resolution. chula.ac.th Research has shown that cyclodextrin-based capillary columns can achieve complete separation of multiple phenolic compounds in a single run. chula.ac.th

Key GC Method Parameters:

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or Rxi-5ms), is commonly used. nih.gov

Temperature Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to elute compounds with a wide range of boiling points. chula.ac.th

Injection: Splitless injection is often used for trace analysis to ensure the maximum amount of analyte reaches the column.

Detector: Mass Spectrometry (MS) is the preferred detector due to its ability to provide both quantitative data and mass spectra for compound identification. nih.govbiomedpharmajournal.org

Table 2: Example of GC-MS Method Parameters for Analysis of Related Volatile Phenols

ParameterConditionSource
Technique Gas Chromatography-Mass Spectrometry (GC-MS) nih.govbiomedpharmajournal.org
Column Capillary column (e.g., Rxi-5ms, 30 m x 0.25 mm ID, 1.00 µm film) nih.gov
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Example: Start at 130°C, ramp to 220°C chula.ac.th
Detector Mass Spectrometer (MS), often in SIM or full-scan mode nih.gov
Sample Preparation Steam Distillation, Liquid-Liquid Extraction, or SPME nih.govnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for the preliminary analysis of phenolic compounds. chula.ac.th It is particularly useful for monitoring the progress of chemical reactions, screening for the presence of compounds in a mixture, and determining the appropriate solvent system for column chromatography purification. chula.ac.th

For the analysis of 2,4-di-tert-butyl-6-isopropylphenol and other hindered phenols, TLC is typically performed on silica (B1680970) gel plates. vinatiorganics.com The choice of mobile phase is crucial for achieving good separation. A mixture of non-polar and polar solvents, such as n-hexane and ethyl acetate, is commonly used. The polarity of the mobile phase is adjusted to obtain optimal retention factor (Rf) values, which should ideally be between 0.2 and 0.8 for good separation and accurate determination.

After developing the chromatogram, the separated spots are visualized. Since phenolic compounds are often colorless, visualization techniques are required. This can be achieved by viewing the plate under UV light (if the compound is UV-active) or by spraying the plate with a suitable staining reagent that reacts with phenols to produce colored spots. For enhanced detection, TLC can be combined with more advanced detection techniques like Mass Spectrometry (TLC-MS). chula.ac.th

Table 3: General TLC Application Parameters for Phenolic Compounds

ParameterDescriptionSource
Stationary Phase Silica gel plates (e.g., Silica gel 60 F254) vinatiorganics.com
Mobile Phase Mixture of a non-polar and a polar solvent (e.g., n-hexane/ethyl acetate) vinatiorganics.com
Application Reaction monitoring, purity screening, solvent system optimization chula.ac.th
Visualization UV light (254 nm), chemical staining reagents (e.g., vanillin-sulfuric acid)
Advanced Detection Coupling with Mass Spectrometry (TLC-MS) chula.ac.th

Computational Chemistry and Mechanistic Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the fundamental properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the system.

Density Functional Theory (DFT) has become a primary computational tool for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density rather than the complex many-electron wavefunction.

The electronic structure of these molecules is critical to their function. The molecular electrostatic potential (MEP) map, derived from DFT calculations, identifies the electron-rich and electron-poor regions of a molecule. researchgate.net For the phenol (B47542) derivative, the MEP shows a negative potential region (red) around the phenolic oxygen and imine nitrogen, indicating these are sites susceptible to electrophilic attack, while positive potential areas (blue) highlight regions prone to nucleophilic attack. researchgate.net

The table below presents selected theoretical bond lengths for the 2,4-di-tert-butylphenol (B135424) moiety from the aforementioned study, illustrating the typical geometry predicted by DFT.

BondCalculated Bond Length (Å) (B3LYP/LanL2DZ)
C1—O11.376
C1—C141.416
C1—C21.405

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. wikipedia.org These methods form a systematic hierarchy of increasing accuracy and computational cost.

The foundational ab initio method is the Hartree-Fock (HF) theory. gatech.edu HF approximates the many-electron wavefunction as a single Slater determinant, treating each electron as moving in an average field created by all other electrons. gatech.edu While a crucial starting point, HF neglects the detailed electron-electron correlation, which is the instantaneous interaction between electrons.

To improve upon HF, post-Hartree-Fock methods have been developed. These include Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster (e.g., CCSD, CCSD(T)) theory. These methods systematically incorporate electron correlation, yielding more accurate energies and properties, but with a significant increase in computational demand. pku.edu.cn

For molecules the size of 2,4-di-t-butyl-6-isopropylphenol, high-level ab initio calculations can be computationally prohibitive. Consequently, DFT methods are more commonly reported in the literature for this class of compounds. While no specific ab initio studies were found for this compound itself, these methods remain the gold standard for benchmarking and for smaller, related systems where high accuracy is paramount. acs.org

Computational methods can predict spectroscopic parameters, which is valuable for interpreting experimental spectra and understanding electronic transitions. Time-dependent DFT (TD-DFT) is a widely used method for calculating UV/Vis absorption spectra.

A computational study on a related compound, 2,4-di-tert-butyl-6-(p-tolylamino)phenol, utilized the semi-empirical PM6 method to calculate its electronic absorption spectrum. nih.gov The calculations predicted the electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. nih.gov The strongest absorption was predicted to occur at a wavelength of 325.35 nm, corresponding to an electronic transition from the ground state (S₀) to the sixth excited singlet state (S₆). nih.gov

The table below summarizes the key predicted spectral data for this derivative.

ParameterPredicted Value (PM6 Method)
Maximum Absorption Wavelength (λmax)325.35 nm
Oscillator Strength (f)0.4911
Electronic TransitionS₀ → S₆

General benchmarking studies have shown that certain DFT functionals, such as the double-hybrid B2PLYP and the hybrid meta-GGA M06, provide high predictive power for the UV-Vis spectra of organic molecules. tandfonline.com

Computational Approaches to Chemical Reactivity and Selectivity

Computational methods are instrumental in elucidating chemical reactivity, allowing for the analysis of reaction mechanisms and the prediction of selectivity.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity.

The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

The following table presents the calculated FMO properties for these two derivatives.

Parameter(E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol (B3LYP/LanL2DZ)2,4-di-tert-butyl-6-(p-tolylamino)phenol (PM6)
HOMO Energy (eV)-5.912-8.544
LUMO Energy (eV)-1.8070.430
Energy Gap (ΔE) (eV)4.1058.974
Chemical Hardness (η) (eV)2.052N/A
Chemical Softness (S) (eV)0.243N/A

Computational chemistry allows for the detailed mapping of reaction pathways, from reactants to products, including the identification of high-energy transition states (TS) and intermediates. This analysis is crucial for understanding reaction mechanisms and kinetics. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.

A relevant example is the theoretical investigation of the Kolbe-Schmitt reaction, where a phenol is carboxylated. A DFT study (at the M06-2X/Def2-SVP/SMD level) on the reaction of 2,4-di-tert-butylphenol with CO₂ elucidated the mechanism. researchgate.net The calculations mapped out the Gibbs free energy changes along the reaction coordinate for both the main reaction (carboxylation at the ortho position to the hydroxyl group) and a side reaction. researchgate.net The study identified the transition states for each step, such as the initial electrophilic addition of CO₂ and subsequent proton transfer. researchgate.net It was found that for 2,4-di-tert-butylphenol, the main product is thermodynamically more favorable (lower in energy), whereas the side product is kinetically favored due to a lower activation energy barrier. researchgate.net

In the context of the primary function of hindered phenols as antioxidants, reaction pathway analysis focuses on their radical-scavenging mechanisms. The main mechanism is often hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a free radical. nih.govnih.gov Computational studies frequently map this pathway by calculating the O-H bond dissociation enthalpy (BDE). A lower BDE indicates an easier hydrogen atom donation and thus higher antioxidant activity. nih.govsapub.org DFT calculations are widely used to predict BDEs and compare the antioxidant potential of different phenolic compounds, providing a quantitative basis for understanding their reactivity. sapub.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Functionality

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity. tandfonline.comnih.gov In the context of 2,4-Di-tert-butyl-6-isopropylphenol, QSAR models are instrumental in predicting its chemical functionality, particularly its efficacy as an antioxidant. These in silico methods offer a rapid and cost-effective alternative to extensive experimental testing for screening and designing new compounds with desired properties. mdpi.comnih.gov The core principle of QSAR is that the variations in the activity of a series of congeneric compounds are dependent on the changes in their molecular features, which can be quantified by molecular descriptors. mdpi.comresearchgate.net

The development of predictive QSAR models for the chemical reactivity of phenolic antioxidants like 2,4-Di-tert-butyl-6-isopropylphenol involves compiling a dataset of structurally related phenols with experimentally measured activity data, such as their radical scavenging capability. researchgate.netresearchgate.net The antioxidant function of phenols is often evaluated using assays like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity assay, which measures the half-maximal inhibitory concentration (IC50). mdpi.comnih.gov

Various statistical and machine learning algorithms are employed to construct the models. These can range from Multiple Linear Regression (MLR) to more complex methods like Artificial Neural Networks (ANN), Random Forests, and Support Vector Machines. tandfonline.comnih.govnih.gov For instance, a study on 47 phenolic antioxidants used Counterpropagation neural networks and Random Forests to predict antioxidant activity based on molecular descriptors. nih.gov Another approach developed QSAR regression models for 1911 antioxidant substances using algorithms like Extra Trees, Gradient Boosting, and eXtreme Gradient Boosting, achieving a high correlation (R²) of up to 0.78. mdpi.comnih.gov

The resulting QSAR model is an equation that quantitatively links molecular descriptors to the activity. For example, a model might take the form:

Activity (e.g., log(1/IC50)) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c represents coefficients determined by the regression analysis and D represents the values of the specific molecular descriptors. tandfonline.com Research has shown that quantum chemical descriptors, such as ionization potential and the heats of formation of the compound and its radical, make decisive contributions to the antioxidant activity of phenols. nih.gov The goal is to create a statistically robust model that can accurately predict the reactivity of new or untested compounds based solely on their calculated molecular descriptors. mdpi.com

The selection of appropriate molecular descriptors is a critical step in building a reliable QSAR model. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. mdpi.com For phenolic antioxidants, these descriptors often fall into several categories.

Key Descriptor Categories for Phenolic Antioxidants

Descriptor CategoryExamplesRelevance to Antioxidant Activity
Quantum-Chemical HOMO/LUMO energies, Ionization Potential (IP), Bond Dissociation Enthalpy (BDE), Heats of Formation (ΔHf), Partial Atomic Charges. nih.govnih.govDescribes the ease of electron or hydrogen atom donation, which is central to radical scavenging mechanisms (HAT and SET). researchgate.netnih.gov
Physicochemical Logarithm of the octanol/water partition coefficient (LogP), Molar Refractivity, Polarizability. tandfonline.comnih.govRelates to the compound's lipophilicity and ability to access and protect lipid membranes from peroxidation.
Topological/Constitutional Molecular Weight, Number of hydroxyl groups, Molecular Connectivity Indices. researchgate.netnih.govnih.govEncodes information about the size, shape, and branching of the molecule, which influences steric hindrance around the phenolic hydroxyl group.
Geometric Molecular Volume, Surface Area. nih.govProvides information on the steric accessibility of the reactive phenolic hydroxyl group.

Once descriptors are calculated, a selection process, often using techniques like genetic algorithms or stepwise regression, identifies the subset of descriptors that best correlates with the observed activity. nih.govnih.gov

Model validation is essential to ensure that the developed QSAR model is robust, stable, and has predictive power for new compounds. Validation is typically performed using both internal and external methods. tandfonline.commdpi.com

Common QSAR Model Validation Methodologies

Validation MethodDescriptionKey Statistical MetricsTypical Acceptance Criteria
Internal Validation The model's predictive power is tested on the same dataset used for its development. A common technique is Leave-One-Out Cross-Validation (LOO-CV), where the model is repeatedly built leaving one compound out and then predicting the activity of that compound. tandfonline.comnih.govCoefficient of determination for cross-validation (q² or r²(CV)). nih.govmdpi.comA q² value > 0.5 is generally considered indicative of good robustness and internal predictive ability. tandfonline.commdpi.com
External Validation The dataset is split into a training set (to build the model) and an external test set (to test the model). The model's ability to predict the activity of the compounds in the test set, which were not used during model development, is evaluated. tandfonline.commdpi.comPredictive R² (R²pred), Root Mean Square Error of Prediction (RMSEP), Mean Absolute Error (MAE). mdpi.commdpi.comAn R²pred value > 0.6 is often required for a model to be considered predictively useful. mdpi.com
Y-Randomization The biological activity values (Y-vector) are randomly shuffled, and a new QSAR model is developed with the original descriptor matrix. This process is repeated multiple times.The resulting models should have very low R² and q² values. mdpi.comConfirms that the original model is not due to a chance correlation between the descriptors and the activity data.

Studies on phenolic compounds have reported models with good statistical significance. For example, a QSAR model for phenol toxicity demonstrated a high correlation coefficient (r² = 0.91) and cross-validation coefficient (r²(cv) = 0.88) using DFT-based descriptors. nih.gov Another model predicting antioxidant activity achieved an R² of 0.77 in external validation. mdpi.comnih.gov These rigorous validation processes ensure that the QSAR models are reliable tools for predicting the chemical functionality of compounds like 2,4-Di-tert-butyl-6-isopropylphenol. mdpi.com

Industrial and Chemical Applications of 2,4 Di T Butyl 6 Isopropylphenol

Role as an Antioxidant and Stabilizer in Polymer Science

2,4-Di-tert-butyl-6-isopropylphenol, a sterically hindered phenolic compound, plays a crucial role in the polymer industry as a highly effective antioxidant and stabilizer. Its unique molecular structure, featuring bulky tert-butyl groups and an isopropyl group flanking the hydroxyl group, is key to its function in preventing the degradation of polymeric materials. This compound and its derivatives are utilized to protect a wide range of polymers from the detrimental effects of oxidation, thereby extending their service life and maintaining their desired physical and chemical properties. nih.govwikipedia.org

Mechanisms of Polymer Degradation Inhibition

The primary mechanism by which 2,4-di-tert-butyl-6-isopropylphenol and similar phenolic antioxidants inhibit polymer degradation is through the scavenging of free radicals. researchgate.net During the auto-oxidation of polymers, which is initiated by heat, light, or mechanical stress, highly reactive peroxy radicals (ROO•) are formed. These radicals can propagate a chain reaction, leading to the cleavage of polymer chains, cross-linking, and a general loss of mechanical properties.

Sterically hindered phenols, such as 2,4-di-tert-butyl-6-isopropylphenol, interrupt this destructive cycle by donating the hydrogen atom from their hydroxyl group to the peroxy radical. This action neutralizes the reactive radical and forms a stable, non-reactive polymer hydroperoxide and a phenoxy radical. The bulky substituents on the phenol (B47542) ring provide steric hindrance, which enhances the stability of the resulting phenoxy radical and prevents it from initiating new oxidation chains.

The general mechanism can be represented as follows:

Initiation: Polymer chain (RH) → R• + H• (under stress)

Propagation: R• + O₂ → ROO•

Propagation: ROO• + RH → ROOH + R•

Inhibition: ROO• + ArOH → ROOH + ArO• (where ArOH is the phenolic antioxidant)

The resulting phenoxy radical (ArO•) is resonance-stabilized and sufficiently unreactive to avoid abstracting hydrogen from the polymer backbone, thus effectively terminating the chain reaction.

Stabilization of Elastomeric and Thermoplastic Materials

The stabilizing effects of hindered phenols are vital for a variety of elastomeric and thermoplastic materials. These polymers are susceptible to degradation during processing at high temperatures and during their service life when exposed to environmental factors.

In elastomers , such as polyisoprene rubber, the addition of phenolic antioxidants is critical to prevent oxidative degradation that leads to hardening, loss of elasticity, and surface cracking. researchgate.net Research has demonstrated the high effectiveness of certain bisphenol antioxidants, which are derivatives of hindered phenols, in protecting synthetic rubbers like SKI-3. researchgate.net

For thermoplastics like polypropylene (B1209903) and polyethylene, hindered phenols are incorporated to maintain their mechanical integrity and prevent discoloration during melt processing and long-term use. researchgate.net Differential scanning calorimetry studies have shown that the incorporation of hindered phenol antioxidants significantly increases the degradation temperature of polypropylene. researchgate.net

Prevention of Polymerization (e.g., in Monomer Storage)

In addition to stabilizing polymers, 2,4-di-tert-butyl-6-isopropylphenol and related compounds can act as polymerization inhibitors. During the storage and transport of reactive monomers, such as styrenes or acrylates, unintended and spontaneous polymerization can occur, leading to product loss and potentially hazardous situations.

The free-radical scavenging ability of hindered phenols makes them effective at quenching the initial radicals that could trigger a polymerization chain reaction. By introducing a small amount of a phenolic inhibitor into the monomer, its shelf life can be significantly extended, ensuring it remains in a liquid, unpolymerized state until it is ready to be used. nih.gov

Functionality in Lubricant and Fuel Systems

The utility of 2,4-di-tert-butyl-6-isopropylphenol and its analogs extends to the stabilization of lubricants and fuels. In these applications, the primary function is again to act as an antioxidant, preventing the oxidative degradation of hydrocarbon-based fluids. nih.govwikipedia.org

Anti-oxidative Performance in Petroleum Derivatives

Petroleum-derived products, including gasoline, diesel, jet fuel, and lubricating oils, are susceptible to oxidation during storage and use. nih.govgoogle.com This oxidation can lead to the formation of gums, sludge, and varnishes, which can clog fuel lines and filters, and degrade the performance of the fuel or lubricant. nih.govwikipedia.org

Phenolic antioxidants like 2,4-di-tert-butyl-6-isopropylphenol are added to these products to inhibit the oxidation process. They function by the same free-radical scavenging mechanism as in polymers, thereby preventing the formation of undesirable degradation products. For instance, they are known to prevent gumming in aviation fuels. nih.govwikipedia.org The effectiveness of these additives is often evaluated by measuring the induction period of oxidation, with a longer induction period indicating better stability. google.com

Enhancement of Operational Stability in Hydraulic Fluids and Oils

Hydraulic fluids and industrial oils operate under demanding conditions of high temperature and pressure, which accelerate oxidative degradation. The oxidation of these fluids can lead to an increase in viscosity, the formation of corrosive acids, and the generation of sludge, all of which can impair the performance and reliability of hydraulic systems and machinery.

The incorporation of 2,4-di-tert-butyl-6-isopropylphenol and similar hindered phenols into these fluids provides enhanced operational stability. wikipedia.org By neutralizing oxidation-promoting radicals, these antioxidants help to maintain the fluid's viscosity, prevent the formation of harmful deposits, and extend the operational life of the fluid and the equipment it lubricates. wikipedia.org

Research Findings on Antioxidant Performance

The following table summarizes research findings on the antioxidant performance of related hindered phenolic compounds in various applications.

Compound Application Observed Effect Reference
4,4'-bis(2,6-di-tert-butylphenol)PolypropyleneIncreased degradation temperature researchgate.net
4,4'-bis(2,6-di-tert-butylphenol)Isoprene RubberImproved plasticity retention after aging researchgate.net
2,4,6-tri-tert-butylphenol (B181104)Lubricating OilsActs as a stabilizer and free-radical scavenger wikipedia.org
2,6-di-tert-butylphenol (B90309)Aviation FuelsPrevents gumming wikipedia.org

Utility as a Chemical Intermediate in Specialized Syntheses

As a multi-substituted phenol, 2,4-di-t-butyl-6-isopropylphenol serves as a versatile starting material in organic synthesis. The hydroxyl group and the aromatic ring can undergo various chemical transformations, allowing for the construction of more complex molecular frameworks. Its sterically hindered nature is a key feature, often directing reactions to specific sites on the molecule and influencing the stability and properties of the resulting derivatives. This characteristic is particularly sought after in the synthesis of high-performance chemicals where stability and specific reactivity are paramount.

The fundamental role of phenolic compounds as antioxidants stems from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating oxidative chain reactions. The efficacy of a phenolic antioxidant is heavily influenced by the nature and position of substituents on the aromatic ring. Bulky alkyl groups, such as the tert-butyl and isopropyl groups present in this compound, can enhance the antioxidant's performance by increasing its solubility in organic media (like oils and plastics) and by stabilizing the resulting phenoxyl radical, preventing it from initiating new oxidation chains.

While this compound is itself an antioxidant, its greater value often lies in its role as a precursor to more sophisticated antioxidant structures. It serves as a foundational scaffold upon which further functional groups can be built to create next-generation stabilizers. For example, the general class of sterically hindered phenols is used to synthesize more complex antioxidants like 2,6-di-tert-butyl-4-methoxyphenol (B167138) and 2,6-di-tert-butyl-4-aminophenol. These transformations typically involve reactions at the para-position (the 4-position) of a 2,6-disubstituted phenol. Although this compound has its 4-position occupied by a tert-butyl group, its structural framework is representative of the type of starting material used in the broader synthesis of high-performance phenolic antioxidants. The principles of its chemistry inform the synthesis of other valuable stabilizers used across various industries.

The utility of this compound extends beyond the synthesis of antioxidants into the broader realm of fine chemical production. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. Hindered phenols are known intermediates in the synthesis of these high-value products. ontosight.ai

The reactivity of the phenol ring allows for various modifications to produce a wide array of derivatives. For instance, related sterically hindered phenols can be transformed into reactive intermediates like o-quinone methides. These intermediates can then participate in reactions to form new carbon-carbon bonds, a fundamental process in building complex organic molecules. This type of reactivity highlights the potential of this compound as a versatile building block for creating novel chemical structures with tailored properties for specialized applications.

Environmental Fate and Biogeochemical Transformations

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes that break down chemical compounds. Key pathways for organic pollutants include photodegradation (breakdown by light) and hydrolysis (reaction with water).

Specific studies detailing the photo-oxidative degradation kinetics and resulting products for 2,4-di-tert-butyl-6-isopropylphenol are not readily found in published research. However, for the related compound 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), degradation has been demonstrated using advanced oxidation processes, such as the ultraviolet/persulfate (UV/PS) system. semanticscholar.orgresearchgate.net In such systems, the degradation is driven by highly reactive species like hydroxyl and sulfate (B86663) radicals. semanticscholar.orgresearchgate.net It is plausible that 2,4-di-tert-butyl-6-isopropylphenol would also be susceptible to degradation by these strong oxidizing agents, though the specific reaction rates and products would be unique to its structure.

Sterically hindered phenols, in general, can undergo photo-oxidation, leading to the formation of various transformation products. The process often involves the abstraction of the phenolic hydrogen, leading to a phenoxyl radical, which can then undergo further reactions. The specific products formed would depend on the reaction conditions, including the presence of other reactive species and the solvent.

There is a lack of specific data on the chemical hydrolysis and solvolysis of 2,4-di-tert-butyl-6-isopropylphenol in aquatic systems. Generally, phenols are resistant to hydrolysis under typical environmental pH conditions. The carbon-oxygen bond of the hydroxyl group to the aromatic ring is stable, and the bulky tert-butyl and isopropyl groups would likely provide further steric hindrance, making nucleophilic attack by water even less probable. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms like bacteria and fungi. This is often the primary mechanism for the removal of persistent organic pollutants from the environment.

While no studies have specifically identified bacterial or fungal strains capable of degrading 2,4-di-tert-butyl-6-isopropylphenol, research on structurally similar compounds provides some insight. For instance, several bacterial strains, including Pandoraea sp., Lysinibacillus sp., Serratia sp., and Bacillus sp., have been shown to degrade 2,4-di-tert-butylphenol (2,4-DTBP). semanticscholar.org One study found that Lysinibacillus sp. could achieve up to 89.31% degradation of 2,4-DTBP after seven days of incubation. semanticscholar.org Similarly, the bacterium Alcaligenes sp. has been identified as being capable of degrading 2,6-di-tert-butylphenol (B90309). nih.gov

Fungi are also known to play a role in the degradation of phenolic compounds. For example, the endophytic fungus Daldinia eschscholtzii has been shown to produce 2,4-DTBP. frontiersin.org While this indicates production rather than degradation, it highlights the interaction between fungi and this class of compounds. The potential for fungal strains to degrade 2,4-di-tert-butyl-6-isopropylphenol remains an area for future research.

Table 1: Bacterial Strains with Demonstrated Degradation Capability for Related Alkylphenols

Bacterial StrainDegraded CompoundDegradation EfficiencyReference
Lysinibacillus sp. (D3)2,4-di-tert-butylphenol89.31% after 7 days semanticscholar.org
Pandoraea sp. (D2)2,4-di-tert-butylphenol82.24% after 7 days semanticscholar.org
Serratia sp. (D5)2,4-di-tert-butylphenol80.42% after 7 days semanticscholar.org
Bacillus sp. (D7)2,4-di-tert-butylphenol74.31% after 7 days semanticscholar.org
Alcaligenes sp. (F-3-4)2,6-di-tert-butylphenol62.4% after 11 days nih.gov

This table is based on data for related compounds and is for illustrative purposes only, as no specific data for 2,4-di-tert-butyl-6-isopropylphenol is available.

The enzymatic pathways for the degradation of highly substituted and sterically hindered phenols like 2,4-di-tert-butyl-6-isopropylphenol are not well-elucidated. For less complex phenols, degradation often begins with hydroxylation of the aromatic ring, followed by ring cleavage catalyzed by dioxygenase enzymes. nih.gov However, the bulky alkyl groups in 2,4-di-tert-butyl-6-isopropylphenol may sterically hinder the approach of enzymes to the aromatic ring, potentially making it more resistant to degradation.

In the degradation of other phenols, enzymes such as phenol (B47542) hydroxylase and catechol 1,2-dioxygenase are key players. nih.gov It is possible that novel enzymatic systems are required to accommodate the steric bulk of compounds like 2,4-di-tert-butyl-6-isopropylphenol. Research into the enzymatic degradation of similar compounds, such as 2,4,6-trichlorophenol (B30397) using soybean peroxidase, indicates that complex enzyme kinetics are involved. scilit.com

There is no information available in the scientific literature regarding the transformation products and metabolites resulting from the degradation of 2,4-di-tert-butyl-6-isopropylphenol. For the related compound 2,4-DTBP, studies have indicated that it is broken down into various metabolites by bacterial isolates, as detected by GC-MS analysis, although the specific structures of these metabolites are not always fully characterized in the available literature. semanticscholar.org The degradation pathway would likely involve modifications to the alkyl side chains and eventual cleavage of the aromatic ring.

Advanced Oxidation Processes (AOPs) for Environmental Remediation6.4.1. UV/Persulfate Processes and Radical Contributions 6.4.2. Other Chemical and Physical Remediation Technologies

Information regarding the chemical compound “2,4-DI-T-Butyl-6-isopropylphenol” is not available in the reviewed scientific literature.

Extensive searches for "this compound" did not yield specific information regarding its natural occurrence, biosynthetic pathways, or ecological role. The provided outline focuses on detailed research findings for this particular compound, but no relevant data could be retrieved under this specific chemical name.

The scientific literature, however, contains a substantial amount of information on a similarly named compound, 2,4-Di-tert-butylphenol (2,4-DTBP) . This compound has been extensively studied and is known to be a common secondary metabolite produced by a wide variety of organisms.

Should the subject of interest be 2,4-Di-tert-butylphenol, a detailed article can be generated covering its well-documented presence in microorganisms, proposed biosynthetic origins, and ecological functions.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 2,4-DI-T-Butyl-6-isopropylphenol?

To optimize synthesis, employ factorial design to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio). Use Taguchi orthogonal arrays to minimize experimental runs while capturing interactions between variables . For example, a 3-level factorial design could explore molar ratios of tert-butyl groups to isopropylphenol precursors. Post-synthesis, validate purity via HPLC (as per USP methods, e.g., sodium acetate/1-octanesulfonate buffer at pH 4.6 ).

Q. Which analytical methods are most robust for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection is preferred, using a C18 column and methanol/buffer mobile phases (65:35 ratio) to resolve phenolic derivatives . For trace analysis, LC-MS/MS with electrospray ionization (ESI) improves sensitivity. Validate methods using spike-recovery experiments in environmental or biological samples, accounting for matrix effects (e.g., co-eluting organics) .

Q. How can researchers assess the thermal and oxidative stability of this compound under varying conditions?

Conduct accelerated aging studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For oxidative stability, expose samples to controlled O₂ environments (e.g., 40°C, 75% RH) and monitor degradation via FTIR or GC-MS to detect tert-butyl group cleavage or phenolic oxidation products .

Q. What methodologies are used to evaluate the environmental persistence of this compound?

Perform OECD 301/302 biodegradation tests under aerobic/anaerobic conditions. Measure half-life in soil/water systems using isotopically labeled analogs (e.g., ¹⁴C-tracking). Compare with structurally similar flame retardants (e.g., butylated triphenyl phosphate) to infer persistence mechanisms .

Advanced Research Questions

Q. What are the dominant degradation pathways of this compound in aquatic environments, and how do they vary with pH?

Under acidic conditions (pH <5), degradation is driven by hydrolysis of the isopropyl group , forming 2,4-di-tert-butylphenol. At neutral pH, photolytic cleavage via UV exposure dominates, generating hydroxylated intermediates. Use QTOF-MS to identify transient radicals and validate pathways through kinetic isotope effects (KIEs) .

Q. How do steric and electronic effects of tert-butyl substituents influence the compound’s reactivity in catalytic systems?

Leverage DFT calculations (B3LYP/6-311+G(d,p)) to model electron density distributions and steric maps. Compare with experimental kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura). The tert-butyl groups reduce electrophilicity at the phenolic oxygen by 12–18%, as shown via Hammett σ⁺ correlations .

Q. What advanced techniques characterize surface adsorption dynamics of this compound on indoor particulate matter?

Use in situ microspectroscopy (e.g., ToF-SIMS or AFM-IR) to map adsorption isotherms on silica or cellulose surfaces. Quantify partitioning coefficients (Kₚ) under varying humidity (30–90% RH). Correlate with indoor air model simulations to predict long-term accumulation .

Q. How can multi-factor experimental designs optimize this compound’s efficacy as an antioxidant in polymer blends?

Apply response surface methodology (RSM) to balance antioxidant activity with polymer compatibility. Variables include concentration (0.1–2.0 wt%), processing temperature (150–200°C), and blend composition. Measure oxidative induction time (OIT) via DSC and tensile strength retention. Pareto analysis identifies temperature as the most significant factor (p<0.01) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.